Ethanol, 2-(o-anisidino)-
Overview
Description
Ethanol, 2-(o-anisidino)- is an organic compound characterized by the presence of an ethanol group attached to an o-anisidino moiety. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethanol is known to interact with GABA receptors and glycine receptors , while anisidine is a synthetic anticoagulant that inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins critical in forming procoagulation factors .
Mode of Action
Based on the individual components, ethanol’s sedative effects are mediated through binding to gaba receptors and glycine receptors . Anisidine, on the other hand, exercises its therapeutic action by reducing the prothrombin activity of the blood .
Biochemical Pathways
Ethanol is metabolized through complex catabolic pathways, including alcohol dehydrogenase and cytochrome p450 (cyp2e1) pathways . Anisidine’s anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins .
Result of Action
Ethanol’s primary metabolite, acetaldehyde, is a carcinogen that can cause symptoms of facial flushing, headaches, and nausea . Anisidine is a synthetic anticoagulant that helps to prevent harmful clots from forming in the blood vessels .
Action Environment
It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also soluble in ethanol, diethyl ether, acetone, and benzene, which may affect its stability and action.
Biochemical Analysis
Cellular Effects
Ethanol and its metabolites have been shown to affect the epithelial barrier of the small and large intestines, thereby contributing to gastrointestinal and liver diseases
Molecular Mechanism
Ethanol’s effects on the brain mainly occur across a range from the low millimolar range to 100 mM in naive and occasional users
Temporal Effects in Laboratory Settings
Studies on ethanol have shown that it can cause changes in the effects over time in laboratory settings
Dosage Effects in Animal Models
Studies on ethanol have shown that its effects can vary with different dosages in animal models
Metabolic Pathways
Ethanol is known to be metabolized through complex catabolic pathways
Transport and Distribution
Ethanol is known to distribute itself in total body water
Subcellular Localization
Studies on long non-coding RNAs (lncRNAs) have shown that they can be localized in specific subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(o-anisidino)- typically involves the reaction of o-anisidine with ethanol under specific conditions. One common method includes the methanolysis of 2-chloronitrobenzene, followed by reduction to obtain o-anisidine . This intermediate can then be reacted with ethanol to form the desired compound.
Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(o-anisidino)- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(o-anisidino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ethanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The o-anisidino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethanol, 2-(o-anisidino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the manufacture of dyes and other industrial chemicals.
Comparison with Similar Compounds
o-Anisidine (2-Methoxyaniline): Shares the o-anisidino group but lacks the ethanol moiety.
p-Anisidine (4-Methoxyaniline): Similar structure but with the methoxy group in the para position.
m-Anisidine (3-Methoxyaniline): Similar structure but with the methoxy group in the meta position.
Uniqueness: Ethanol, 2-(o-anisidino)- is unique due to the presence of both the ethanol and o-anisidino groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination allows for a broader range of applications and interactions in various scientific and industrial contexts.
Properties
IUPAC Name |
2-(2-methoxyanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDMDQXDGXFQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183568 | |
Record name | Ethanol, 2-(o-anisidino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2933-75-7 | |
Record name | 2-[(2-Methoxyphenyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2933-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(o-anisidino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002933757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(o-anisidino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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